molecular formula C15H18N2O2S B285608 3,3-Dimethyl-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one

3,3-Dimethyl-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one

Cat. No.: B285608
M. Wt: 290.4 g/mol
InChI Key: CHDJDRXDFCIJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one, also known as DMXAA, is a synthetic compound that has been found to exhibit anti-cancer properties. It was first discovered in the 1980s and has since been extensively studied for its potential use in cancer treatment.

Mechanism of Action

3,3-Dimethyl-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that help to regulate the immune response. This compound also targets the blood vessels that supply nutrients to tumors, causing them to shrink and die.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which helps to regulate blood flow and reduce inflammation. This compound has also been found to increase the production of reactive oxygen species, which can cause cancer cells to die.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,3-Dimethyl-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one is that it has been extensively studied and its anti-cancer properties are well-documented. However, one of the limitations of this compound is that it can be difficult to synthesize and purify, which can make it challenging to use in lab experiments.

Future Directions

There are a number of future directions for research on 3,3-Dimethyl-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one. One area of focus is on developing more efficient methods for synthesizing and purifying this compound. Another area of focus is on studying the effects of this compound on different types of cancer cells and in combination with other cancer treatments. Additionally, there is interest in exploring the potential use of this compound in other diseases, such as autoimmune disorders and infectious diseases.

Synthesis Methods

3,3-Dimethyl-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one can be synthesized using a multi-step process that involves the reaction of various chemicals. One of the most commonly used methods involves the reaction of 3,3-dimethylbut-2-en-1-ol with 2-amino-5-(4-methylphenyl)-1,3,4-oxadiazole in the presence of thionyl chloride and triethylamine. The resulting product is then treated with sodium sulfide to form this compound.

Scientific Research Applications

3,3-Dimethyl-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. This compound has also been found to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

3,3-dimethyl-1-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one

InChI

InChI=1S/C15H18N2O2S/c1-10-5-7-11(8-6-10)13-16-17-14(19-13)20-9-12(18)15(2,3)4/h5-8H,9H2,1-4H3

InChI Key

CHDJDRXDFCIJDC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C(C)(C)C

Origin of Product

United States

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